

Ethylammonium Additives: A Comparative Guide for Enhanced Perovskite Solar Cell Performance

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Compound of Interest

Compound Name: Ethyl-ammonium sulfate

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For researchers, scientists, and professionals in drug development, the pursuit of higher efficiency and stability in perovskite solar cells (PSCs) is a continuous endeavor. Additive engineering has emerged as an important strategy to modulate the properties of perovskite films. This guide provides a side-by-side comparison of perovskite solar cells fabricated with and without ethylammonium (EA) additives, supported by experimental data, to elucidate the impact of this common additive on device performance.

This comparative analysis focuses on the use of ethylammonium bromide (EABr) as an additive at the perovskite interface. The inclusion of EABr has been shown to significantly enhance the photovoltaic performance and stability of inverted perovskite solar cells.

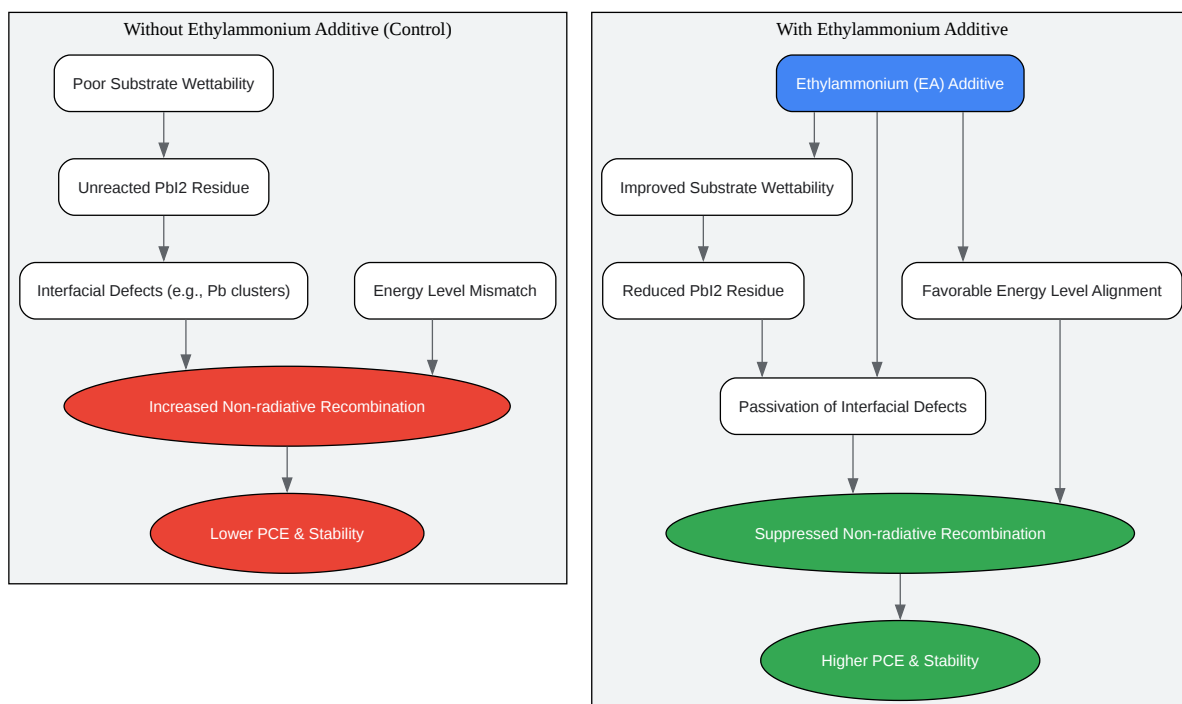
Performance Data: With vs. Without Ethylammonium Additive

The introduction of an ethylammonium bromide (EABr) interlayer at the bottom interface of a perovskite solar cell leads to a notable improvement in all key photovoltaic parameters. The data presented below, derived from studies on inverted p-i-n structured perovskite solar cells, clearly demonstrates these enhancements.

| Photovoltaic Parameter | Without EABr Additive (Control) | With EABr Additive |
|-------------------------------------|---------------------------------|--------------------|
| Power Conversion Efficiency (PCE) | 20.41% | 21.06% |
| Open-Circuit Voltage (Voc) | 1.12 V | 1.15 V |
| Short-Circuit Current Density (Jsc) | 22.58 mA/cm2 | 22.87 mA/cm2 |
| Fill Factor (FF) | 80.7% | 82.1% |

The Mechanism of Enhancement

Ethylammonium additives contribute to the improved performance of perovskite solar cells through a multi-faceted mechanism. The primary effects include defect passivation, improved perovskite film quality, and enhanced charge extraction.



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Caption: Mechanism of Ethylammonium Additive in PSCs.

The ethylammonium cations (EA⁺) interact with the perovskite precursor materials and the substrate. This interaction improves the wettability of the hole transport layer (such as PTAA),

leading to a more uniform and higher quality perovskite film with reduced unreacted lead iodide (PbI₂) residue.^[1] The ammonium head group of the EA molecule can passivate defect states at the perovskite interface, such as undercoordinated lead ions, which are known to be sources of non-radiative recombination.

Furthermore, the presence of the ethylammonium bromide (EABr) layer has been shown to lift the valence band maximum (VBM) of the perovskite from approximately -5.38 eV to -5.09 eV.^[1] This shift results in a more favorable energy level alignment with the hole transport layer, facilitating more efficient hole extraction and reducing charge recombination at the interface.

Experimental Protocols

The following protocols describe the fabrication of inverted (p-i-n) perovskite solar cells, both with and without an ethylammonium bromide (EABr) additive at the hole transport layer/perovskite interface.

Materials and Substrate Preparation

- Substrates: Fluorine-doped tin oxide (FTO) coated glass.
- Hole Transport Layer (HTL) solution: Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) dissolved in chlorobenzene.
- Perovskite Precursor Solution: A mixed-cation, mixed-halide perovskite precursor, such as a combination of formamidinium iodide (FAI), lead iodide (PbI₂), cesium iodide (CsI), and lead bromide (PbBr₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
- Ethylammonium Bromide (EABr) Solution: EABr dissolved in a suitable solvent like isopropanol.
- Electron Transport Layer (ETL) solution: Phenyl-C61-butyric acid methyl ester (PCBM) in chlorobenzene.
- Buffer Layer: Bathocuproine (BCP) in isopropanol.
- Top Electrode: Silver (Ag).

Substrate Cleaning: The FTO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-Ozone before use.

Fabrication of the Control Device (Without EABr Additive)

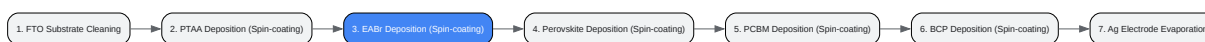


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Caption: Control Device Fabrication Workflow.

- **Hole Transport Layer (HTL) Deposition:** A solution of PTAA is spin-coated onto the cleaned FTO substrate and annealed.
- **Perovskite Layer Deposition:** The perovskite precursor solution is spin-coated on top of the PTAA layer in a nitrogen-filled glovebox. An anti-solvent is typically dripped during the spin-coating process to induce crystallization, followed by annealing.
- **Electron Transport Layer (ETL) Deposition:** A solution of PCBM is spin-coated onto the perovskite layer.
- **Buffer Layer Deposition:** A BCP solution is spin-coated on the PCBM layer.
- **Top Electrode Deposition:** A silver (Ag) top electrode is deposited by thermal evaporation.

Fabrication of the Device with EABr Additive



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Caption: EABr-Modified Device Fabrication Workflow.

The fabrication process for the EABr-modified device is identical to the control device with one additional step:

- **EABr Interlayer Deposition:** After the deposition and annealing of the PTAA layer, a dilute solution of EABr in isopropanol is spin-coated onto the PTAA surface. This is followed by a brief annealing step before transferring the substrate into the glovebox for perovskite deposition.

Characterization

The performance of the fabricated solar cells is characterized under standard testing conditions (AM 1.5G, 100 mW/cm² illumination). Key parameters are determined from the current density-voltage (J-V) curves. Additional characterization techniques such as External Quantum Efficiency (EQE), Photoluminescence (PL) spectroscopy, and Ultraviolet Photoelectron Spectroscopy (UPS) are used to further investigate the properties of the perovskite films and the device interfaces.

Conclusion

The use of ethylammonium additives, specifically ethylammonium bromide at the hole transport layer/perovskite interface, presents a clear and effective strategy for enhancing the performance of inverted perovskite solar cells. The improvements in power conversion efficiency are attributed to a combination of defect passivation, improved film morphology, and more favorable energy level alignment, which collectively lead to reduced non-radiative recombination and more efficient charge extraction. The detailed protocols provided herein offer a reproducible method for fabricating and comparing these high-performance devices.

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References

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